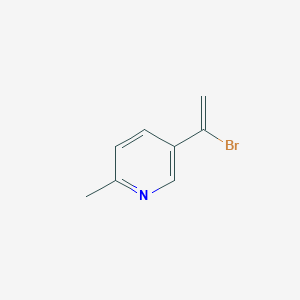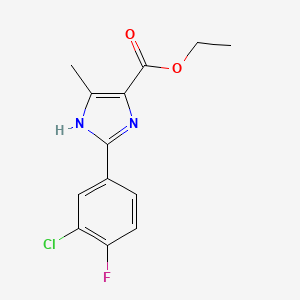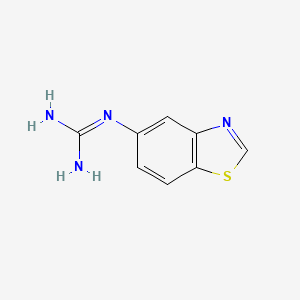
1-(5-Benzothiazolyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Benzothiazolyl)guanidine is a compound that features a guanidine group attached to a benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The benzothiazole moiety is known for its biological activity, making this compound a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Benzothiazolyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzothiazole with S-methylisothiourea or cyano guanidine in an acidic medium . Another method includes the condensation of o-aminothiophenol with cyanoguanidine . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Benzothiazolyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted benzothiazoles, dihydrobenzothiazoles, and various guanidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5-Benzothiazolyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Benzothiazolyl)guanidine involves its interaction with various molecular targets and pathways. The guanidine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzothiazole: Shares the benzothiazole ring but lacks the guanidine group.
Sulfonylguanidines: Contain a sulfonyl group attached to the guanidine moiety and exhibit different biological activities.
Benzoxazolyl-guanidines: Similar structure but with an oxygen atom in place of sulfur in the benzothiazole ring.
Uniqueness: 1-(5-Benzothiazolyl)guanidine is unique due to the presence of both the benzothiazole ring and the guanidine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H8N4S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-5-yl)guanidine |
InChI |
InChI=1S/C8H8N4S/c9-8(10)12-5-1-2-7-6(3-5)11-4-13-7/h1-4H,(H4,9,10,12) |
InChI-Schlüssel |
GHRGVBNGERGVNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N=C(N)N)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)

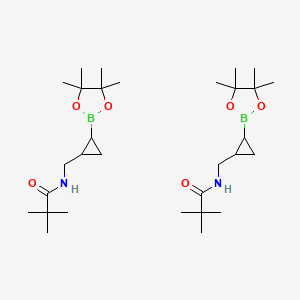
![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)
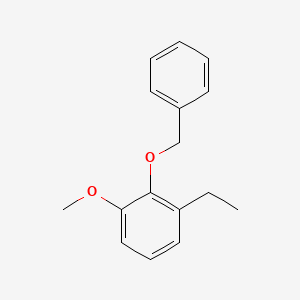
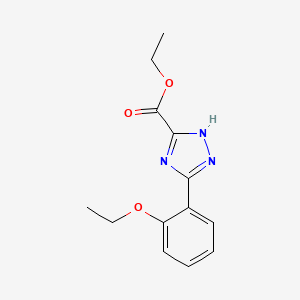


![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)

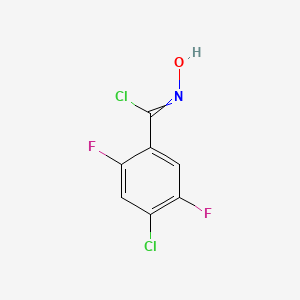
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
